8-(hexylthio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Hexylthio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with methyl groups at positions 3 and 7 and a hexylthio (-S-C₆H₁₃) moiety at position 8. The compound is of interest in medicinal chemistry due to its structural similarity to caffeine and theophylline, which are known for their adenosine receptor antagonism and central nervous system (CNS) activity.
Properties
IUPAC Name |
8-hexylsulfanyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-4-5-6-7-8-20-13-14-10-9(16(13)2)11(18)15-12(19)17(10)3/h4-8H2,1-3H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHIQMQRLJRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(hexylthio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 3,7-dimethylxanthine with hexylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(hexylthio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylthio group, yielding 3,7-dimethylxanthine.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3,7-dimethylxanthine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(hexylthio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(hexylthio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes. The hexylthio group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
The pharmacological activity of purine-2,6-dione derivatives is highly dependent on substituent patterns. Below is a comparison of 8-(hexylthio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione with structurally related analogs:
Key Observations:
- Core Methylation: The 3,7-dimethyl configuration (as in the target compound) enhances D₂ receptor affinity compared to 1,3-dimethyl analogs. For example, compound 15 (3,7-dimethyl) showed 85-fold higher D₂ affinity than its 1,3-dimethyl counterpart .
- Position 8 Substituents: Arylpiperazine groups (e.g., 2,3-dichlorophenylpiperazine) confer dual 5-HT₆/D₂ receptor activity, while thioether groups (e.g., hexylthio) may prioritize hydrophobic interactions with receptors or enzymes. Sulfur vs. Oxygen: Sulfur-containing substituents (e.g., thioether, mercapto) may form stronger van der Waals interactions or disulfide bonds compared to oxygen-based groups (e.g., methoxy), as seen in the improved binding of 8-thio derivatives in protease inhibition studies .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The hexylthio group increases logP compared to shorter-chain thioethers (e.g., propylthio: logP ~2.0 vs.
- Metabolic Stability: Longer alkyl chains (e.g., hexyl) may slow oxidative metabolism by cytochrome P450 enzymes compared to methyl or ethyl groups, as observed in caffeine derivatives .
Therapeutic Potential
- Antiviral Activity: Thio-substituted purine-diones (e.g., 8-thio derivatives) have shown promise as SARS-CoV-2 main protease inhibitors due to favorable binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
